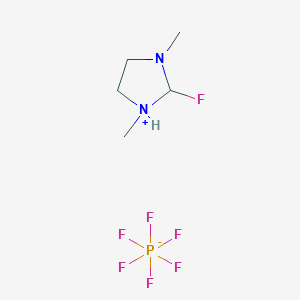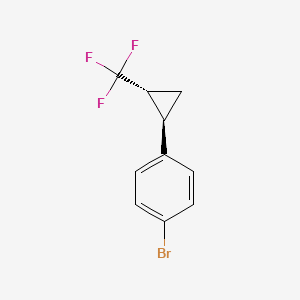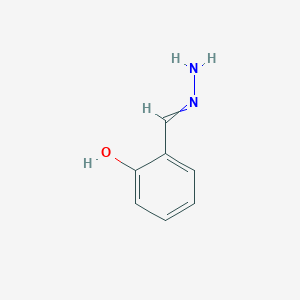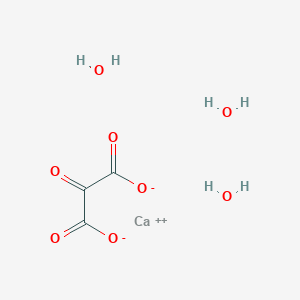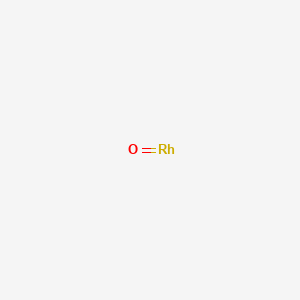
Oxorhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxorhodium is a compound that features rhodium in its oxidation state. Rhodium is a rare, silvery-white, hard, and chemically inert transition metal. This compound compounds are known for their catalytic properties and are widely used in various chemical reactions, including hydroformylation and hydrogenation. These compounds are particularly valued in industrial applications due to their ability to facilitate reactions under mild conditions and their high selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxorhodium compounds can be synthesized through various methods. One common approach involves the reaction of rhodium salts with oxygen donors under controlled conditions. For example, rhodium trichloride can react with hydrogen peroxide to form this compound complexes. The reaction conditions typically include moderate temperatures and pressures to ensure the stability of the this compound compound.
Industrial Production Methods
In industrial settings, this compound compounds are often produced using large-scale reactors where rhodium salts are treated with oxidizing agents. The process is carefully monitored to maintain the desired oxidation state of rhodium and to ensure high purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxorhodium compounds undergo various types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: These compounds can also be reduced back to lower oxidation states of rhodium.
Substitution: Ligands in this compound complexes can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include hydrogen peroxide (for oxidation), hydrazine (for reduction), and various ligands (for substitution reactions). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures to maintain the stability of the this compound compound.
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction type. For example, oxidation reactions may yield oxides of rhodium, while reduction reactions may produce lower oxidation state rhodium compounds. Substitution reactions can result in a variety of rhodium complexes with different ligands.
Scientific Research Applications
Oxorhodium compounds have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts in organic synthesis, particularly in hydroformylation and hydrogenation reactions.
Biology: Investigated for their potential use in biological imaging and as therapeutic agents due to their unique chemical properties.
Medicine: Explored for their anticancer properties and potential use in drug delivery systems.
Industry: Employed in the production of fine chemicals, pharmaceuticals, and specialty materials due to their catalytic efficiency and selectivity.
Mechanism of Action
The mechanism of action of oxorhodium compounds involves their ability to facilitate chemical reactions by providing an active site for the reaction to occur. The molecular targets and pathways involved depend on the specific application. For example, in hydroformylation reactions, this compound complexes activate the carbon-carbon double bond in alkenes, allowing for the addition of a formyl group and hydrogen.
Comparison with Similar Compounds
Oxorhodium compounds can be compared with other transition metal oxides, such as oxopalladium and oxoplatinum. While all these compounds exhibit catalytic properties, this compound is unique in its ability to operate under milder conditions and its high selectivity in certain reactions. Similar compounds include:
Oxopalladium: Known for its use in cross-coupling reactions.
Oxoplatinum: Widely used in anticancer therapies.
Oxoruthenium: Employed in oxidation reactions and as a catalyst in various organic transformations.
Properties
IUPAC Name |
oxorhodium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Rh |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLOMQIUPFZJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Rh] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ORh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.905 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12036-35-0 |
Source


|
| Record name | Rhodium oxide (Rh2O3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

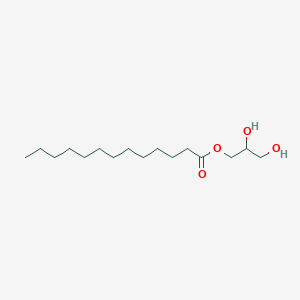
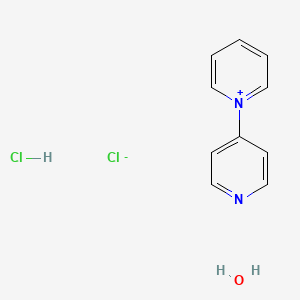
![2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)](/img/structure/B7949765.png)
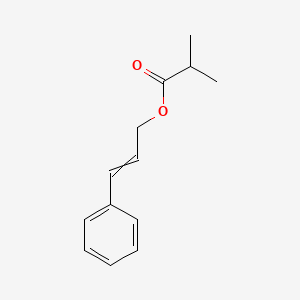
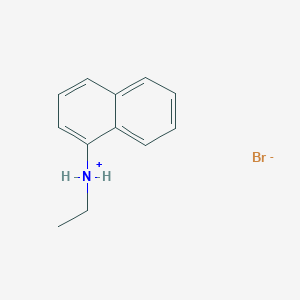
![ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B7949776.png)

![2-methylsulfanyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7949791.png)
